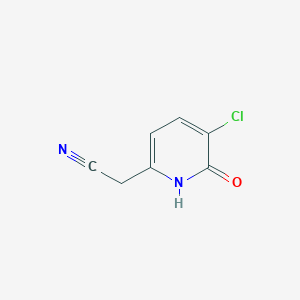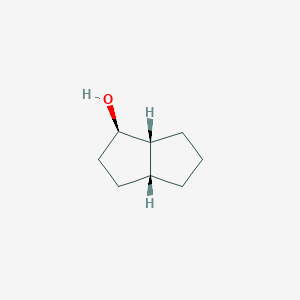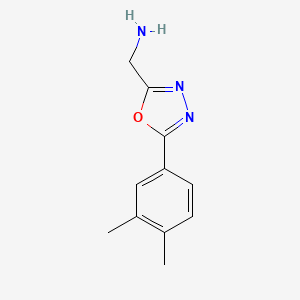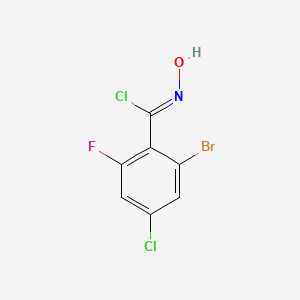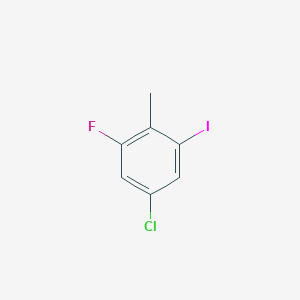
5-Chloro-1-fluoro-3-iodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-1-fluoro-3-iodo-2-methylbenzene is an aromatic compound characterized by the presence of chlorine, fluorine, and iodine substituents on a benzene ring, along with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-fluoro-3-iodo-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of 2-methylbenzene (toluene) followed by selective substitution reactions to introduce the chlorine, fluorine, and iodine atoms. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like toluene. The process includes halogenation, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-1-fluoro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the halogen atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce quinones .
Applications De Recherche Scientifique
5-Chloro-1-fluoro-3-iodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-methylbenzene involves its interaction with molecular targets through its halogen substituents. These interactions can influence the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include halogen bonding, π-π interactions, and hydrogen bonding, which contribute to its overall effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-fluoro-1-iodo-3-methylbenzene
- 1-Chloro-5-fluoro-2-iodo-3-methylbenzene
- 4-Bromo-2-chloro-5-iodo-1-fluorobenzene
Uniqueness
5-Chloro-1-fluoro-3-iodo-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of multiple halogens and a methyl group on the benzene ring allows for diverse chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H5ClFI |
|---|---|
Poids moléculaire |
270.47 g/mol |
Nom IUPAC |
5-chloro-1-fluoro-3-iodo-2-methylbenzene |
InChI |
InChI=1S/C7H5ClFI/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Clé InChI |
MYGJGNHSEPHWFG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B12974750.png)
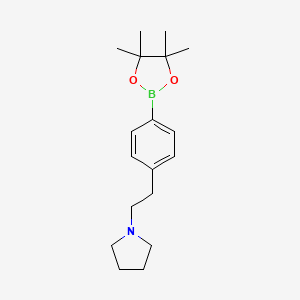
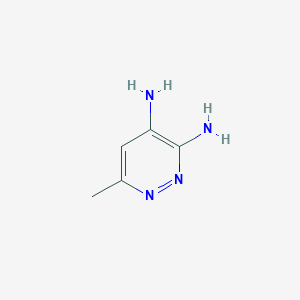
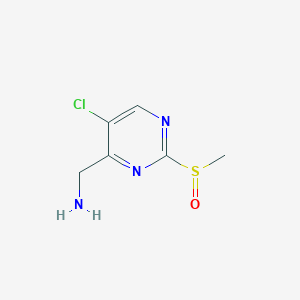
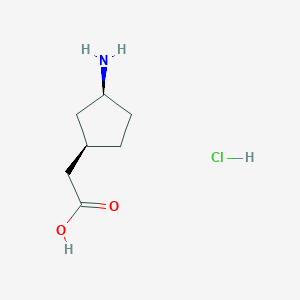
![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)
![7-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12974806.png)


